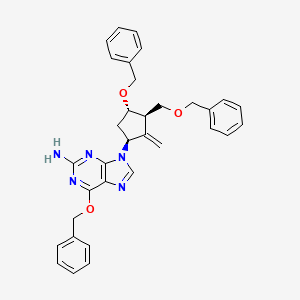

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

Übersicht

Beschreibung

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine is a complex organic molecule that has captured the interest of researchers due to its unique structural features and potential applications in various scientific fields. The compound belongs to the class of purine derivatives, which are known for their diverse biological activities and roles in pharmacology and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl ring: : This is achieved through a series of cyclization reactions, starting from a suitable diene or enone precursor.

Functionalization of the cyclopentyl ring: : Introduction of benzyloxy groups via nucleophilic substitution reactions.

Synthesis of the purine core: : Construction of the purine ring system through condensation reactions involving guanine derivatives.

Final coupling: : Coupling the substituted cyclopentyl ring to the purine core under specific reaction conditions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimizing each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Automation and continuous flow chemistry techniques can be employed to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: : Typically involving reagents like chromium trioxide or potassium permanganate.

Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide in acetic acid.

Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: : Nucleophilic substitutions using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions often retain the core purine structure while introducing or modifying functional groups on the cyclopentyl ring and benzyloxy moieties.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine finds applications across various fields:

Chemistry: : Used as a building block for synthesizing complex organic molecules.

Biology: : Studied for its potential role as a modulator of biological pathways.

Medicine: : Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: : Applied in the development of new materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The pathways involved can vary but often include inhibition or activation of enzymatic functions, which can have downstream effects on various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparing 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine to other purine derivatives highlights its unique features:

Adenosine: : A simpler purine derivative with distinct biological roles.

Caffeine: : Another purine derivative known for its stimulant effects.

Allopurinol: : A purine-based medication used to treat gout.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not seen in simpler purine derivatives.

Biologische Aktivität

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine, also known by various synonyms including Entecavir Impurity 15 and Entecavir Intermediate VII, is a complex purine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 819.99 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in antiviral treatments.

The biological activity of this compound largely stems from its structural similarity to nucleosides, which allows it to interfere with viral replication processes. It acts as a nucleoside analogue, specifically targeting viral polymerases, thereby inhibiting the synthesis of viral DNA. This mechanism is particularly relevant in the context of hepatitis B virus (HBV) treatment.

Biological Activity Overview

The compound exhibits various biological activities that can be categorized as follows:

-

Antiviral Activity :

- It has shown effectiveness against HBV, functioning similarly to Entecavir, a well-known antiviral drug.

- In vitro studies indicate that it inhibits HBV replication by competing with natural nucleosides for incorporation into viral DNA.

-

Cytotoxicity :

- Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

-

Pharmacokinetics :

- The compound's pharmacokinetic profile suggests good absorption and bioavailability, making it a candidate for further development in therapeutic applications.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound significantly reduced HBV DNA levels in infected liver cells by up to 90% within 48 hours of treatment .

- Cytotoxicity Assessment : A case study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZOWGOYNQDEDC-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676892 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204845-95-4 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.